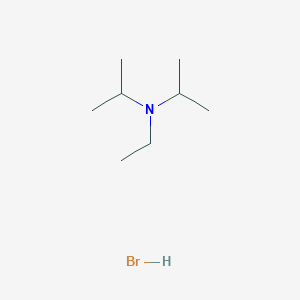
N-ethyldiisopropylamine hydrobromide
Cat. No. B8710553
M. Wt: 210.16 g/mol
InChI Key: SWLQAGBBUFCESY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06174881B1
Procedure details


A suspension of 52 g of 2-amino-7-bromo-5-(2-pyridyl)-3H-1,4-benzodiazepine in 1.5 l of tetrahydrofuran was treated in succession with 58 ml of N-ethyldiisopropylamine and 44 ml of ethyl bromopyruvate and the mixture was stirred at 65° C. for 20 min. Then, a further 5.8 ml of N-ethyldiisopropylamine and 44 ml of ethyl bromopyruvate were added and the mixture was stirred at 65° C. for a further 20 min. After cooling in an ice bath 0.5 l of diethyl ether was added and the crystals were filtered off. 49.5 g of N-ethyldiisopropylamine hydrobromide were obtained. The filtrate was evaporated in a vacuum, the residue was taken up in dichloromethane and shaken twice with saturated aqueous sodium hydrogen carbonate solution. The organic phase was dried over sodium sulphate and chromatographed over 2 kg of silica gel. With dichloromethane/ethanol 197:3 and 196:4 there were firstly eluted small amounts of impurities, then with dichloromethane/ethanol 97:3, 95:5 and 94:6 there were isolated a total of 58.2 g of ethyl 3-[2-amino-7-bromo-5-(2-pyridyl)-3H-1,4-benzodiazepin-1-yl]pyruvate. This was dissolved in 11 of acetic acid and stirred at 100° C. for 3.5 h. The solution was then evaporated in a vacuum and the residue was partitioned between dichloromethane and saturated aqueous sodium hydrogen carbonate solution (11 of each). The dichloromethane phase was separated, dried over sodium sulphate and chromatographed over 2 kg of silica gel. 17.2 g of ethyl 8-bromo-6-(2-pyridyl)-4H-imidazo[1,2-a][1,4]benzodiazepine-2-carboxylate were obtained as dark red crystals by elution with ethyl acetate. This was again chromatographed over 2 kg of silica gel. Strongly coloured impurities were eluted with ethyl acetate/dichloromethane 1:1 and 2:1. The desired ethyl 8-bromo-6-(2-pyridyl)-4H-imidazo[1,2-a][1,4]benzodiazepine-2-carboxylate was eluted with ethyl acetate. There were obtained 11.7 g of ethyl 8-bromo-6-(2-pyridyl)-4H-imidazo[1,2-a][1,4]benzodiazepine-2-carboxylate of m.p. 227-230° C.
Name
2-amino-7-bromo-5-(2-pyridyl)-3H-1,4-benzodiazepine
Quantity
52 g
Type
reactant
Reaction Step One







Identifiers


|
REACTION_CXSMILES
|
NC1CN=C(C2C=CC=CN=2)C2C=C([Br:19])C=CC=2N=1.[CH2:20]([N:22]([CH:26]([CH3:28])[CH3:27])[CH:23]([CH3:25])[CH3:24])[CH3:21].BrCC(=O)C(OCC)=O.C(OCC)C>O1CCCC1>[BrH:19].[CH2:20]([N:22]([CH:26]([CH3:28])[CH3:27])[CH:23]([CH3:25])[CH3:24])[CH3:21] |f:5.6|
|
Inputs


Step One
|
Name
|
2-amino-7-bromo-5-(2-pyridyl)-3H-1,4-benzodiazepine
|
|
Quantity
|
52 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC2=C(C(=NC1)C1=NC=CC=C1)C=C(C=C2)Br
|
|
Name
|
|
|
Quantity
|
1.5 L
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
58 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(C(C)C)C(C)C
|
|
Name
|
|
|
Quantity
|
44 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrCC(C(=O)OCC)=O
|
Step Three
|
Name
|
|
|
Quantity
|
5.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(C(C)C)C(C)C
|
|
Name
|
|
|
Quantity
|
44 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrCC(C(=O)OCC)=O
|
Step Four
|
Name
|
|
|
Quantity
|
0.5 L
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
65 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at 65° C. for 20 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred at 65° C. for a further 20 min
|
|
Duration
|
20 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the crystals were filtered off
|
Outcomes


Product
Details
Reaction Time |
20 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Br.C(C)N(C(C)C)C(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 49.5 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
